![molecular formula C10H19NO4S B2839264 tert-Butyl ((3-hydroxy-1-oxidotetrahydrothiophen-3-yl)methyl)carbamate CAS No. 1864064-02-7](/img/structure/B2839264.png)
tert-Butyl ((3-hydroxy-1-oxidotetrahydrothiophen-3-yl)methyl)carbamate
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Overview
Description
This compound, also known as tert-butyl N-[(3-hydroxy-1-oxo-1lambda4-thiolan-3-yl)methyl]carbamate, has a CAS Number of 1864064-02-7 . It has a molecular weight of 249.33 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl carbamates, often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide . This leads to an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate .Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl ((3-hydroxy-1-oxidotetrahydrothiophen-3-yl)methyl)carbamate . The InChI code is 1S/C10H19NO4S/c1-9(2,3)15-8(12)11-6-10(13)4-5-16(14)7-10/h13H,4-7H2,1-3H3,(H,11,12) .Chemical Reactions Analysis
The compound is likely to participate in reactions similar to other tert-butyl carbamates. For instance, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 249.33 , and it has a specific InChI code .Scientific Research Applications
- The compound’s synthetic accessibility and good yield make it a valuable starting point for creating prenyl indole derivatives, including compounds like Indiacen A and Indiacen B .
Synthesis of Indole Derivatives
Asymmetric Reductions
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of n-boc-protected anilines , suggesting that it may interact with amine groups in biological systems.
Mode of Action
In general, carbamates can form stable complexes with their targets, altering their function .
Action Environment
The action, efficacy, and stability of “tert-Butyl ((3-hydroxy-1-oxidotetrahydrothiophen-3-yl)methyl)carbamate” can be influenced by various environmental factors . These can include pH, temperature, and the presence of other interacting molecules. For instance, the compound’s stability might be affected by the presence of strong acids or bases, while its efficacy could be influenced by the concentration of target molecules in its environment.
Future Directions
Future research could explore the use of this compound in the synthesis of other complex molecules. For instance, tert-butyl carbamates have been used in the synthesis of N-Boc-protected anilines , suggesting potential applications in the synthesis of pharmaceuticals and other biologically active compounds.
properties
IUPAC Name |
tert-butyl N-[(3-hydroxy-1-oxothiolan-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-9(2,3)15-8(12)11-6-10(13)4-5-16(14)7-10/h13H,4-7H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTOAKBGUICAFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCS(=O)C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((3-hydroxy-1-oxidotetrahydrothiophen-3-yl)methyl)carbamate |
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